tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
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Overview
Description
tert-Butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique hexahydro-2H-pyrido[4,3-b][1,4]oxazine ring system, which is of interest due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate typically involves multiple steps:
Formation of the Pyrido[4,3-b][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted pyridine and an appropriate oxazine derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrido[4,3-b][1,4]oxazine ring.
tert-Butyl Ester Formation: The carboxylate group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The hexahydro-2H-pyrido[4,3-b][1,4]oxazine ring system is of particular interest for its potential activity as a central nervous system agent or as a scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxazine ring.
Mechanism of Action
The mechanism of action of tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate is not fully understood, but it is believed to interact with molecular targets such as enzymes or receptors in the central nervous system. The oxazine ring may facilitate binding to these targets, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate: Lacks the benzyl group, making it less complex and potentially less active.
tert-Butyl (4aS,8aS)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate: Similar ring system but different substitution pattern, which may affect its reactivity and biological activity.
Uniqueness
The presence of the benzyl group in tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate adds to its structural complexity and potential for unique interactions with biological targets, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)21-10-9-17-16(14-21)20(11-12-23-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJCBQUOXEBOD-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N(CCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)N(CCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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